molecular formula C8H11NO3 B126152 Methyl 2-isopropyloxazole-4-carboxylate CAS No. 155884-24-5

Methyl 2-isopropyloxazole-4-carboxylate

Cat. No. B126152
M. Wt: 169.18 g/mol
InChI Key: KSSCLLNYZNLJFB-UHFFFAOYSA-N
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Description

“Methyl 2-isopropyloxazole-4-carboxylate” is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It belongs to the class of compounds known as oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of one oxygen atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “Methyl 2-isopropyloxazole-4-carboxylate” consists of an oxazole ring substituted with a methyl ester group and an isopropyl group . The exact positions of these substituents can be determined by NMR spectroscopy and other analytical techniques .

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-isopropyloxazole-4-carboxylate has been utilized in the synthesis of various organic compounds. For instance, it is involved in the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating its role in creating pyrrole-containing products under specific conditions (Galenko et al., 2019). Additionally, it's used in the synthesis of isoxazole-4-carboxylic acid derivatives through isomerization processes (Serebryannikova et al., 2019).

Photochemistry and Vibrational Spectra

In photochemistry, methyl 2-isopropyloxazole-4-carboxylate is important for studying the behavior of isoxazoles under specific conditions. For example, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, has been isolated and analyzed to understand the photoisomerization processes leading to oxazoles (Lopes et al., 2011).

Structural and Spectral Studies

The compound has been a focus in various structural and spectral studies. The analysis of related compounds, such as methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, provides insights into the molecular structures and behavior of these types of compounds (Sakhautdinov et al., 2013).

Biological Activities

Several studies explore the biological activities of compounds synthesized from methyl 2-isopropyloxazole-4-carboxylate. For instance, its derivatives have been investigated for their potential in inhibiting corrosion, suggesting its application in materials science (Yüce et al., 2014). Moreover, its related compounds have been synthesized and evaluated for their antimicrobial activities, indicating its significance in drug development (Siddiqui et al., 2013).

Safety And Hazards

The specific safety and hazards associated with “Methyl 2-isopropyloxazole-4-carboxylate” are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

methyl 2-propan-2-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSCLLNYZNLJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isopropyloxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …
HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
… Starting from methyl 2-isopropyloxazole-4-carboxylate 58 as per general procedure A to obtain 250 mg (98%). LCMS (method C) m/z 170 (M + 1). HPLC purity 98% (254 nm). …
Number of citations: 28 pubs.acs.org

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